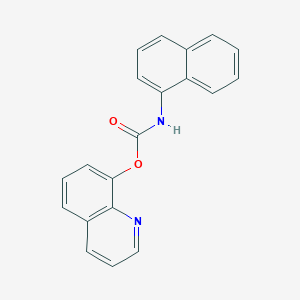

quinolin-8-yl N-naphthalen-1-ylcarbamate

説明

キノリン-8-イル N-ナフタレン-1-イルカルバメート: は、キノリルカルボン酸エステルのクラスに属する化学化合物です。カルバメート結合を介してナフタレン部分に結合したキノリン環の存在を特徴としています。

特性

CAS番号 |

20842-57-3 |

|---|---|

分子式 |

C20H14N2O2 |

分子量 |

314.3 g/mol |

IUPAC名 |

quinolin-8-yl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C20H14N2O2/c23-20(22-17-11-3-7-14-6-1-2-10-16(14)17)24-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H,22,23) |

InChIキー |

NWVRGCPILATJPR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OC3=CC=CC4=C3N=CC=C4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: キノリン-8-イル N-ナフタレン-1-イルカルバメートの合成は、通常、キノリン-8-オールとナフタレン-1-イルイソシアネートの反応を伴います。反応は、カルバメート結合の形成を促進するために、トリエチルアミンなどの塩基の存在下で、制御された条件下で行われます。反応混合物は通常、室温またはわずかに昇温で撹拌して、反応物の目的の生成物への完全な変換を確保します。

工業生産方法: キノリン-8-イル N-ナフタレン-1-イルカルバメートの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成手順のスケールアップを伴うでしょう。これには、反応条件(温度、溶媒、反応時間など)を最適化して、化合物の高収率と純度を実現することが含まれます。工業生産には、効率とスケーラビリティを向上させるために、連続フローリアクターを使用することも含まれる場合があります。

化学反応の分析

科学研究への応用

化学: キノリン-8-イル N-ナフタレン-1-イルカルバメートは、有機合成におけるビルディングブロックとして使用されます。そのユニークな構造により、新しい材料や化学化合物の開発に使用できるさまざまな誘導体を作り出すことができます。

生物学: 生物学的研究では、この化合物は、生物学的分子との潜在的な相互作用について研究されています。これは、結合研究におけるリガンドとして、または生化学的経路を調査するためのプローブとして役立つ可能性があります。

医学: 化合物の潜在的な薬理学的特性により、創薬の候補となっています。研究者は、治療的用途を特定するために、さまざまな生物学的標的に対するその効果を調べています。

産業: 工業分野では、キノリン-8-イル N-ナフタレン-1-イルカルバメートを、特殊化学薬品、染料、顔料の生産に使用できます。その化学的安定性と反応性により、さまざまな工業プロセスに適しています。

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- Building Block : Quinolin-8-yl N-naphthalen-1-ylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of various compounds that can be utilized in the development of new materials and chemical compounds .

2. Medicinal Chemistry

- Pharmacological Potential : The compound is being investigated for its potential pharmacological properties. Its derivatives may exhibit bioactivity against various biological targets, making it a candidate for drug development. Research has indicated that quinoline-based compounds have been effective against diseases such as malaria and bacterial infections due to their ability to interact with biological molecules .

- Mechanism of Action : Quinolin-8-yl N-naphthalen-1-ylcarbamate may modulate enzyme activity or receptor interactions, influencing cellular processes and signaling pathways. This modulation can lead to therapeutic effects, positioning it as a promising candidate in pharmacological studies.

3. Biological Research

- Ligand Studies : In biological contexts, this compound can act as a ligand in binding studies or probes to investigate biochemical pathways. Its interactions with specific proteins or enzymes can provide insights into metabolic processes and disease mechanisms .

Case Studies and Findings

作用機序

類似化合物の比較

類似化合物:

- キノリン-8-イル 1-ペンチル-1H-インドール-3-カルボン酸エステル(QUPIC)

- キノリン-8-イル 1-(シクロヘキシルメチル)-1H-インドール-3-カルボン酸エステル(QUCHIC)

- N-(キノリン-8-イル)アクリルアミド

比較: キノリン-8-イル N-ナフタレン-1-イルカルバメートは、キノリン環とナフタレン環の間の特定のカルバメート結合により、ユニークです。この構造上の特徴により、キノリン環に異なる置換基を持つQUPICやQUCHICなどの他のキノリルカルボン酸エステルとは異なります。

類似化合物との比較

- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)

- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)

- N-(quinolin-8-yl)acrylamides

Comparison: Quinolin-8-yl N-naphthalen-1-ylcarbamate is unique due to its specific carbamate linkage between the quinoline and naphthalene rings This structural feature distinguishes it from other quinolinyl carboxylates, such as QUPIC and QUCHIC, which have different substituents on the quinoline ring

生物活性

Quinolin-8-yl N-naphthalen-1-ylcarbamate is a compound of increasing interest due to its diverse biological activities. This article reviews the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Quinolin-8-yl N-naphthalen-1-ylcarbamate is characterized by a quinoline moiety linked to a naphthalene group through a carbamate functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives, including quinolin-8-yl N-naphthalen-1-ylcarbamate, have shown promising antimicrobial activity . A study highlighted that various quinoline derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Quinolin-8-yl N-naphthalen-1-ylcarbamate | Staphylococcus aureus | 18 mm |

| Escherichia coli | 15 mm | |

| Pseudomonas aeruginosa | 12 mm |

Anticancer Potential

Research indicates that quinoline derivatives possess anticancer properties , particularly through mechanisms such as apoptosis induction and cell cycle arrest. Quinolin-8-yl N-naphthalen-1-ylcarbamate has been shown to inhibit cancer cell proliferation in vitro, with studies suggesting its efficacy against various cancer cell lines, including breast and colon cancer cells .

The biological activity of quinolin-8-yl N-naphthalen-1-ylcarbamate can be attributed to several mechanisms:

- Ubiquitination Inhibition : Some studies have indicated that this compound may inhibit ubiquitination processes, which are crucial for protein degradation and cellular regulation .

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes in rapidly dividing cells .

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives may induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Study on Antimicrobial Efficacy

In a comparative study, quinolin-8-yl N-naphthalen-1-ylcarbamate was tested against standard antibiotics. The results demonstrated that this compound had comparable or superior activity against certain bacterial strains, suggesting its potential as an alternative antimicrobial agent .

Cancer Cell Line Study

A recent investigation evaluated the effects of quinolin-8-yl N-naphthalen-1-ylcarbamate on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 24 hours of treatment, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing quinolin-8-yl N-naphthalen-1-ylcarbamate?

- Answer: Synthesis typically involves coupling quinolin-8-amine derivatives with naphthalen-1-yl isocyanate under anhydrous conditions. Metal-catalyzed approaches, such as tin(II) or indium(III) chloride-mediated reactions (e.g., from N-propargyl aniline derivatives), are effective for constructing the carbamate linkage . Copper-catalyzed C–H functionalization can also introduce substituents to the quinoline or naphthalene moieties .

- Key Considerations: Optimize solvent (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (5–10 mol%) to minimize side reactions.

Q. How can the structural integrity of quinolin-8-yl N-naphthalen-1-ylcarbamate be validated?

- Answer: Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Refinement with SHELXL (via SHELX suite) ensures accurate bond lengths and angles . Complementary techniques include:

- NMR spectroscopy: Confirm proton environments (e.g., quinoline C8-H vs. naphthalene protons).

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

Q. What spectroscopic methods are suitable for studying tautomerism or isomerization in this compound?

- Answer: Combine dynamic NMR (DNMR) and UV-Vis spectroscopy to monitor proton transfer or rotational isomerization in solution. Ultrafast spectroscopy (e.g., femtosecond transient absorption) can resolve short-lived intermediates . Theoretical calculations (DFT or MD simulations) help model energy barriers between tautomers .

Advanced Research Questions

Q. How can contradictory data on the compound’s tautomeric equilibrium be resolved?

- Answer: Apply multi-technique validation:

- Variable-temperature NMR: Identify temperature-dependent shifts indicative of equilibrium .

- X-ray crystallography: Compare solid-state (fixed) vs. solution structures .

- Theoretical modeling: Calculate Gibbs free energy differences between tautomers using Gaussian or ORCA .

- Case Study: For ethyl-2-(2-(quinolin-8-yl)hydrazono)acetate, proton transfer (not rotation) was identified as the dominant mechanism via combined experimental/theoretical analysis .

Q. What strategies are effective for evaluating its potential as a PARP-1 inhibitor?

- Answer: Perform in vitro enzymatic assays using recombinant PARP-1 and NAD+ as a substrate. Measure inhibition via fluorescence-based detection of ADP-ribose products . Cell-based assays (e.g., BRCA-deficient lines) assess cytotoxicity and synergism with DNA-damaging agents. Structural analogs with 4-(benzylideneamino)benzamide scaffolds show enhanced binding affinity .

Q. How to profile metabolites of quinolin-8-yl N-naphthalen-1-ylcarbamate in vivo?

- Answer: Use high-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., ¹⁴C) for tracking. Employ data-dependent acquisition (DDA) modes to fragment metabolites. Compare retention times and MS/MS spectra with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .

Data Analysis and Experimental Design

Q. What computational tools are recommended for refining crystallographic data?

- Answer: SHELX programs (SHELXL for refinement, SHELXD for phasing) are industry standards. Validate models using R-factors (target < 0.05) and check for residual electron density peaks . For macromolecular applications, SHELXPRO interfaces with CCP4 or PHENIX.

Q. How to design a study reconciling conflicting biological activity data?

- Answer: Follow a systematic workflow:

Reproduce experiments: Control variables (e.g., cell line passage number, solvent purity).

Cross-validate assays: Compare results from enzymatic (e.g., PARP-1 inhibition) vs. cellular (e.g., apoptosis via flow cytometry) assays .

Meta-analysis: Aggregate data from published studies (e.g., IC₅₀ values) and assess outliers using statistical tools (e.g., Grubbs’ test) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。